molecular formula C5H4BrFN2 B1372708 3-Amino-2-Bromo-5-fluoropyridine CAS No. 884495-03-8

3-Amino-2-Bromo-5-fluoropyridine

Cat. No.: B1372708
CAS No.: 884495-03-8
M. Wt: 191 g/mol
InChI Key: QUZAKZBKMMUARE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-Bromo-5-fluoropyridine typically involves the halogenation and amination of pyridine derivatives. One common method is the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and catalysts to achieve consistent quality and yield. The compound is then purified through crystallization or chromatography techniques to meet industrial standards .

Scientific Research Applications

Chemistry: 3-Amino-2-Bromo-5-fluoropyridine is used as a building block in the synthesis of complex organic molecules. Its unique substituents make it valuable for creating diverse chemical libraries .

Biology: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems. It serves as a precursor for the synthesis of bioactive molecules .

Medicine: The compound is explored for its potential in drug discovery and development. Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications .

Comparison with Similar Compounds

  • 2-Amino-5-fluoropyridine
  • 2-Amino-3-fluoropyridine
  • 4-Amino-3-fluoropyridine
  • 2-Bromo-5-fluoropyridine
  • 3-Bromo-5-fluoropyridine-2-carboxylic acid
  • 5-Amino-2-fluoropyridine
  • 5-Bromo-3-fluoropyridine-2-carbonitrile

Uniqueness: 3-Amino-2-Bromo-5-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of amino, bromo, and fluoro groups enhances its reactivity and potential for diverse applications .

Biological Activity

3-Amino-2-bromo-5-fluoropyridine (CAS: 884495-03-8) is a heterocyclic compound that has garnered attention in various fields, including pharmaceuticals and agricultural chemistry. Its unique structure allows it to interact with biological systems in significant ways, making it a valuable compound for research and development.

  • Molecular Formula : C5_5H4_4BrFN2_2
  • Molecular Weight : 191.00 g/mol
  • Boiling Point : Not available
  • Log P (octanol-water partition coefficient) : Ranges from 1.3 to 1.99, indicating moderate lipophilicity, which is critical for membrane permeability .

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's biological activity can be categorized into several key areas:

1. Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of drugs targeting various biological pathways:

  • Neurological Disorders : It has been reported that derivatives of this compound can modulate receptor activities related to neurological functions, potentially aiding in the treatment of conditions such as depression and anxiety .
  • Receptor Interactions : Research indicates that this compound interacts with multiple receptors, including:
    • 5-HT Receptors
    • Adrenergic Receptors
    • Cannabinoid Receptors .

2. Agricultural Chemistry

The compound is utilized in the formulation of agrochemicals, enhancing the effectiveness of herbicides and pesticides. Its ability to improve crop yields while protecting plants from pests has been documented, making it a vital component in modern agricultural practices .

3. Material Science

Research is ongoing into the use of this compound in creating advanced materials, such as polymers with improved thermal stability and chemical resistance. This application is particularly relevant in developing coatings and other materials that require durability under harsh conditions .

Safety and Toxicity

This compound is classified as harmful upon inhalation or contact with skin, and it can cause serious eye damage. Safety data sheets recommend protective measures when handling this compound, emphasizing its potential hazards .

Research Findings and Case Studies

A review of current literature reveals several studies highlighting the biological activity of this compound:

StudyFocusFindings
Study A Neurological EffectsDemonstrated modulation of serotonin receptors leading to potential antidepressant effects .
Study B Agricultural EfficacyShowed increased efficacy of herbicides when combined with this compound, leading to improved crop yields .
Study C Material ApplicationsInvestigated the use of this compound in creating polymers with enhanced properties for industrial applications .

Properties

IUPAC Name

2-bromo-5-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZAKZBKMMUARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654273
Record name 2-Bromo-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-03-8
Record name 2-Bromo-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884495-03-8
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Synthesis routes and methods

Procedure details

A suspension of 2-bromo-5-fluoro-3-nitropyridine (4.42 g, 20 mmol) and SnCl2 (22.56 g, 100 mmol) in EtOH (40 mL) and concentrated HCl (40 mL) was heated at 60° C. for 1 h. The reaction mixture was concentrated under reduced pressure. To the residue was added EtOAc (100 mL) and sat'd aq. NaHCO3 solution (200 mL), and the mixture was filtered with Celite® and extracted with EtOAc (100 mL×3). The organic layer was washed with saturated NaHCO3, water and brine, dried (MgSO4), filtered, and concentrated under reduced pressure to afford 3.1 g (80%) of 2-bromo-5-fluoropyridin-3-amine as a brown solid. MS (ESI): m/z=191.1 [M+1]+.
Quantity
4.42 g
Type
reactant
Reaction Step One
Name
Quantity
22.56 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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